molecular formula C13H21NO4 B8064968 (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid

(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B8064968
M. Wt: 255.31 g/mol
InChI Key: HZKVXWNBWVIDGE-VIFPVBQESA-N
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Description

(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid is a complex organic compound with a spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The spirocyclic structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. The reaction conditions often include the use of a strong base and a suitable solvent.

    Introduction of the tert-butoxycarbonyl group: The Boc group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature.

    Carboxylation: The carboxylic acid functionality is introduced through a carboxylation reaction, often using carbon dioxide (CO2) under high pressure and in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, often using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The Boc group can be selectively removed under mild conditions, revealing the active amine functionality, which can then participate in further biochemical reactions. The spirocyclic structure may also influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid
  • (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxamide
  • (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-methylcarboxylate

Uniqueness

This compound is unique due to its specific combination of a spirocyclic core and a Boc-protected amine group. This combination imparts distinct chemical reactivity and stability, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and protection, allowing for selective transformations in multi-step synthetic routes.

Properties

IUPAC Name

(7S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(5-4-6-13)7-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKVXWNBWVIDGE-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)C[C@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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